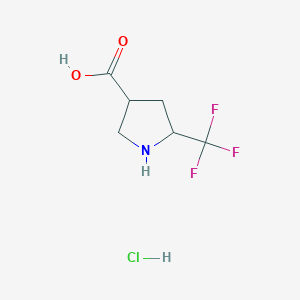

5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride

Description

5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a carboxylic acid group The hydrochloride form is often used to enhance the compound’s stability and solubility

Properties

IUPAC Name |

5-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)4-1-3(2-10-4)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWFEFNXLHQUAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(F)(F)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2377030-97-0 | |

| Record name | 5-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclocondensation reaction using a trifluoromethyl-containing building block . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial in industrial settings to achieve cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The trifluoromethyl group or other substituents on the pyrrolidine ring can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents that can stabilize the intermediates formed during the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

Biological Activities

Medicinal Chemistry Applications

5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride has been investigated for its potential therapeutic effects against various diseases. Its structure allows it to interact with specific molecular targets within biological systems, making it a candidate for drug development.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit promising anticancer activity. For instance, modifications to the pyrrolidine structure have led to compounds that demonstrate significant cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) and others . The mechanism of action often involves disruption of cellular processes critical for tumor growth and survival.

Antimicrobial Properties

In addition to anticancer properties, certain derivatives have been explored for their antimicrobial activity against Gram-positive bacteria and drug-resistant fungi. These studies highlight the compound's potential in addressing pressing public health concerns related to antibiotic resistance .

Case Study 1: Anticancer Activity

A study focused on the synthesis of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated their effectiveness against A549 cells. The compounds were tested against standard cytotoxic agents like cisplatin, revealing comparable or superior activity in some cases .

| Compound | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| Compound A | 10 | Cisplatin | 15 |

| Compound B | 8 | Cytosine Arabinoside | 12 |

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of modified pyrrolidine derivatives against multidrug-resistant pathogens. The results indicated that certain compounds exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics, suggesting their potential as new therapeutic agents .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound X | S. aureus | 64 |

| Compound Y | C. difficile | 128 |

Mechanism of Action

The mechanism by which 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to inhibition or activation of specific pathways . The pyrrolidine ring’s non-planarity and stereochemistry also play a crucial role in its biological activity, influencing how the compound interacts with its targets.

Comparison with Similar Compounds

Similar Compounds

5-(Trifluoromethyl)pyridine-3-carboxylic acid: Another trifluoromethyl-substituted compound with similar applications in chemistry and biology.

2-(Trifluoromethyl)pyridine-4-carboxylic acid: A related compound used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to its combination of a trifluoromethyl group and a pyrrolidine ring. This combination provides distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Biological Activity

5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is a fluorinated compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which influences its chemical reactivity and biological interactions. The molecular formula of this compound is CHClFNO$$, with a molecular weight of 183.13 g/mol.

The synthesis of 5-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride involves several steps, typically requiring optimization of reaction conditions to achieve high yields and purity. Common reagents used in its synthesis include potassium permanganate for oxidation and sodium borohydride for reduction. The trifluoromethyl group enhances the compound's stability and reactivity during chemical transformations, making it a valuable candidate for various applications in drug development.

The biological activity of 5-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various physiological processes, making the compound a subject of interest for therapeutic applications. Research indicates that fluorinated compounds often exhibit enhanced potency and selectivity compared to their non-fluorinated counterparts, which is crucial in the development of new drugs .

Pharmacological Potential

Research has highlighted several potential pharmacological activities associated with 5-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride:

Case Studies and Research Findings

Several studies have examined the biological activity of similar fluorinated compounds, providing insights into the potential effects of 5-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride:

- Antimicrobial Activity Study : A study reported that pyrrole derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus . This suggests that the trifluoromethyl group may enhance similar activities in 5-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride.

- Inflammation Inhibition Research : Another investigation into pyrimidine derivatives showed potent inhibition of COX enzymes, with IC values comparable to established anti-inflammatory agents like celecoxib . This indicates that the trifluoromethyl-pyrrolidine structure may also confer anti-inflammatory properties.

Data Table: Summary of Biological Activities

Q & A

Q. Example workflow :

| Step | Technique | Purpose |

|---|---|---|

| 1 | Chiral HPLC | Enantiomer separation |

| 2 | NMR (NOESY) | Confirm spatial arrangement |

| 3 | Computational modeling (DFT) | Predict stable conformers |

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy : H, C, and F NMR to confirm structure and trifluoromethyl group integrity .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- Elemental analysis : Verify stoichiometry of C, H, N, and Cl .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies may arise from:

- Impurity profiles : Trace solvents or stereoisomers can alter bioactivity. Use orthogonal purity assays (e.g., LC-MS vs. NMR) .

- Assay conditions : Variations in pH, temperature, or cell lines. Standardize protocols (e.g., IC50 measurements under controlled O2 levels) .

- Metabolic stability : Differences in liver microsome assays across studies. Compare data using common reference compounds (e.g., propranolol as a control) .

Basic: What are the primary biological targets of this compound?

Answer:

The compound’s trifluoromethyl and carboxylic acid groups facilitate interactions with:

- Enzymes : Proteases (e.g., MMP-9) or kinases via hydrogen bonding .

- GPCRs : Adrenergic or dopamine receptors due to structural mimicry of endogenous ligands .

Q. Screening workflow :

In silico docking (AutoDock Vina) to predict binding pockets.

Surface plasmon resonance (SPR) for kinetic binding analysis.

Functional assays (e.g., cAMP modulation for GPCR targets) .

Advanced: How can metabolic stability and degradation pathways be studied for this compound?

Answer:

Q. Key degradation pathways :

| Condition | Major Degradation Product |

|---|---|

| Acidic pH | Lactam formation via intramolecular cyclization |

| UV light | C-F bond cleavage yielding pyrrolidine derivatives |

Basic: What safety precautions are recommended for handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats due to irritant properties (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors .

- Waste disposal : Neutralize with bicarbonate before disposal to prevent environmental release .

Advanced: How do structural analogs of this compound compare in terms of reactivity and bioactivity?

Answer:

Modifications to the pyrrolidine ring or substituents significantly alter properties:

Design strategy : Balance trifluoromethyl hydrophobicity with carboxylic acid polarity to optimize solubility and target engagement .

Basic: What solvents and conditions are optimal for storing this compound?

Answer:

- Storage : Desiccated at -20°C in amber vials to prevent hydrolysis or photodegradation .

- Solubility : DMSO (for biological assays) or methanol (for synthesis), avoiding aqueous buffers >pH 7 .

Advanced: How can computational methods predict the environmental impact of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.